

# In-Depth Technical Guide: Expression Pattern of Impilin

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## Introduction to Impilin (IMP-L2) and its Human Homolog IGFBP7

Impilin, also known as Imaginal morphogenesis protein-Late 2 (Imp-L2), is a secreted protein first functionally characterized in the fruit fly, *Drosophila melanogaster*. It acts as a critical antagonist of the Insulin/IGF signaling (IIS) pathway. Imp-L2 directly binds to *Drosophila* insulin-like peptides (Dilps), most notably Dilp2, and inhibits their activity, thereby systemically dampening insulin signaling.[1][2] This regulatory role is crucial for controlling growth and metabolism, particularly in response to nutritional availability. Under starvation conditions, Imp-L2 expression is induced in the fat body (the fly equivalent of the liver and adipose tissue) to suppress insulin-mediated growth, a mechanism essential for larval survival.[2][3]

The human homolog of Imp-L2 is the Insulin-Like Growth Factor Binding Protein 7 (IGFBP7).[1][4] IGFBP7 is a member of the IGFBP superfamily, which modulates the availability and activity of insulin-like growth factors (IGFs).[5] While it binds to IGFs with a lower affinity than other IGFBPs, it plays a significant role in regulating cell growth, adhesion, and is implicated in various physiological and pathological processes, including cancer and acute kidney injury.[5][6][7] Given the conserved function, this guide will discuss the expression of both *Drosophila* Imp-L2 and its human homolog, IGFBP7.

## Tissue Expression Pattern of Impilin/IGFBP7

The expression of Imp-L2 and IGFBP7 is diverse, reflecting their specialized functions in different organs and contexts.

## Drosophila melanogaster (Imp-L2)

In *Drosophila* larvae, Imp-L2 has a specific and dynamic expression pattern.

Immunohistochemistry and in situ hybridization have revealed its presence in several key tissues:

- **Corpora Cardiaca (CC):** Strong expression is observed in the corpora cardiaca, a major neuroendocrine organ.[\[3\]](#)[\[8\]](#)
- **Median Neurosecretory Cells (m-NSCs):** Weak expression is detected in the seven m-NSCs of the brain, which are also responsible for producing Dilp1, Dilp2, Dilp3, and Dilp5.[\[3\]](#)
- **Fat Body:** Imp-L2 is not typically expressed in the fat body of well-fed larvae. However, its expression is strongly induced upon starvation to systemically dampen IIS activity.[\[2\]](#)[\[3\]](#)
- **Female Germline:** Imp-L2 is expressed in germline cells during oogenesis, where it plays a role in regulating germline stem cell proliferation and differentiation, thereby enhancing reproductive activity and extending lifespan.[\[9\]](#)
- **Specific Neurons:** A small subset of neurons in the larval brain shows high insulin signaling activity that is dependent on the expression of Imp-L2, suggesting it can act as a local licensing factor for neuronal insulin signaling.[\[4\]](#)

Overexpression of Imp-L2 in specific tissues, such as the larval fat body, leads to a systemic, non-autonomous reduction in the animal's overall size, highlighting its role as a secreted inhibitor of growth.[\[2\]](#)[\[3\]](#)

## Human (IGFBP7)

In humans, IGFBP7 mRNA and protein are expressed in a wide variety of tissues, indicating its broad physiological importance.

Tissue/Organ System	Expression Level/Details	Reference
Gastrointestinal Tract	Expressed in liver, pancreas, small intestine, and large intestine. In the liver, activated stellate cells are major contributors to its expression.	<a href="#">[6]</a> <a href="#">[10]</a>
Cardiovascular System	Highly expressed in vena cava, saphenous vein, superficial temporal artery, descending thoracic aorta, ascending aorta, and right coronary artery.	<a href="#">[5]</a>
Nervous System	Expressed in various regions of the brain, including the epithelium of the choroid plexus.	<a href="#">[3]</a> <a href="#">[6]</a>
Renal/Urinary System	Expressed in the kidney (renal medulla, proximal tubule) and urethra. Strong staining is seen in the luminal brush-border region of a subset of proximal tubule cells.	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Reproductive System	Detected in the placenta, prostate, testis, and ovary. Immunohistochemical studies show intense staining in normal prostate tissue.	<a href="#">[6]</a> <a href="#">[10]</a>
Endocrine & Immune	Expressed in the thymus.	<a href="#">[6]</a>

Other Tissues

Found in the lung, skeletal muscle, spleen, and pericardium. It is also detectable in body fluids like serum, urine, and cerebrospinal fluid.

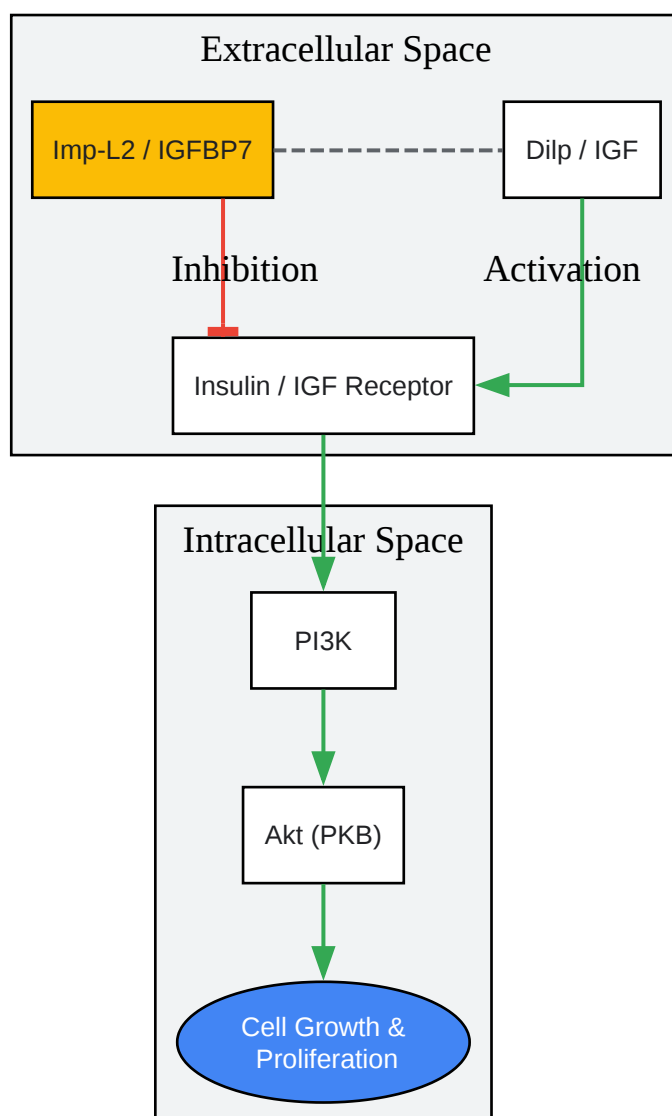
[\[5\]](#)[\[6\]](#)[\[10\]](#)

The cell-specific expression patterns of IGFBP7 suggest it has specialized functions within each organ.[\[10\]](#) For instance, its expression is significantly upregulated in tumor-associated endothelium compared to healthy endothelial cells, making it a potential marker for tumor vasculature.[\[6\]](#)[\[10\]](#)

## Signaling Pathways and Experimental Workflows

### Imp-L2/IGFBP7 Signaling Pathway

Imp-L2/IGFBP7 primarily functions by antagonizing the Insulin/IGF signaling pathway. It binds directly to insulin-like peptides (Dilps in *Drosophila*, IGFs in humans), preventing them from activating their corresponding receptors on the cell surface. This inhibition blocks the downstream phosphorylation cascade, which includes key proteins like Akt (Protein Kinase B), ultimately leading to reduced cell growth, proliferation, and glucose uptake.



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**Caption:** Imp-L2/IGFBP7 inhibits the Insulin/IGF signaling pathway.

## Experimental Workflow: Immunohistochemistry (IHC)

Detecting the tissue-specific expression of proteins like Imp-L2/IGFBP7 is commonly achieved through immunohistochemistry. This workflow outlines the key steps involved in preparing a tissue sample and visualizing the protein of interest.



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**Caption:** Standard workflow for Immunohistochemistry (IHC).

## Experimental Protocols

### Protocol 1: Immunohistochemistry for IGFBP7 in Human Tissue

This protocol provides a general framework for detecting IGFBP7 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

#### 1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 changes, 5 minutes each.
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 2 minutes.
- Immerse in 70% Ethanol: 2 minutes.
- Rinse thoroughly in distilled water.

#### 2. Antigen Retrieval:

- Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
- Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

#### 3. Blocking and Staining:

- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. Rinse with buffer.
- Block non-specific binding by incubating with a blocking serum (e.g., 5% Normal Goat Serum in TBS) for 1 hour at room temperature.

- Incubate sections with a primary antibody against IGFBP7 (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
- Wash slides 3 times with TBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
- Wash slides 3 times with TBS.
- Incubate with an avidin-biotin-enzyme complex (ABC reagent) for 30 minutes.
- Wash slides 3 times with TBS.

#### 4. Visualization and Counterstaining:

- Apply a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically a brown precipitate).
- Stop the reaction by rinsing with distilled water.
- Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei.
- "Blue" the Hematoxylin by rinsing in a weak alkaline solution or tap water.
- Dehydrate the sections through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium and coverslip for microscopic analysis.

## Protocol 2: Western Blotting for Imp-L2/IGFBP7

This protocol is used to detect and quantify the presence of Imp-L2 or IGFBP7 in tissue or cell lysates.

#### 1. Protein Extraction:

- Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

#### 2. SDS-PAGE:

- Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10-12%).
- Run the gel at a constant voltage until the dye front reaches the bottom.

### 3. Protein Transfer:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm transfer efficiency by staining the membrane with Ponceau S.

### 4. Immunodetection:

- Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (TBS with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against Imp-L2/IGFBP7 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane 3 times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times for 10 minutes each with TBST.

### 5. Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using an imaging system or X-ray film. The intensity of the band corresponding to Imp-L2/IGFBP7 can be quantified using densitometry software.

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